(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate

TRPV4 antagonist Chemotype differentiation Scaffold comparison

(4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1311279-75-0) is a synthetic small molecule featuring a 4-chlorophenyl ester coupled to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl benzoate core. It is commercially available at 95% purity from reputable chemical suppliers for research use.

Molecular Formula C21H16ClF3N2O2
Molecular Weight 420.8 g/mol
CAS No. 1311279-75-0
Cat. No. B1401774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
CAS1311279-75-0
Molecular FormulaC21H16ClF3N2O2
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N2O2/c1-27(2)19-12-15(21(23,24)25)11-18(26-19)13-3-5-14(6-4-13)20(28)29-17-9-7-16(22)8-10-17/h3-12H,1-2H3
InChIKeyMBXSWNAUWKTQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1311279-75-0): Procurement-Ready TRPV4 Antagonist Scaffold


(4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1311279-75-0) is a synthetic small molecule featuring a 4-chlorophenyl ester coupled to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl benzoate core. It is commercially available at 95% purity from reputable chemical suppliers for research use . The compound is structurally annotated in authoritative databases as a TRPV4 antagonist ligand [1] and belongs to a class of fluorinated pyridine derivatives being actively investigated for ion channel modulation.

Target Engagement
TRPV4 antagonist ligand for ion channel modulation studies
Chemotype
4-Chlorophenyl ester pyridinyl-benzoate scaffold, structurally distinct from pyrrolidine sulfonamide and quinolinecarboxamide series
Research Context
Supports SAR exploration, selectivity profiling, and patent landscape differentiation

Why Generic TRPV4 Antagonists Cannot Replace (4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate in Focused Research


TRPV4 antagonists are not interchangeable. Even within the same target class, potency varies by >1,000-fold across chemotypes: RN-1734 exhibits IC50 values of 2.3–5.9 µM on human/mouse/rat TRPV4, while GSK2193874 achieves 40 nM on human TRPV4, and HC-067047 reaches 48 nM [1]. The 4-chlorophenyl ester motif and the 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl scaffold present in this compound constitute a distinct chemical series whose structure-activity relationships cannot be predicted from pyrrolidine sulfonamide or quinolinecarboxamide series [2]. Researchers requiring this specific substitution pattern for SAR exploration, patent exemplification, or chemotype-specific selectivity profiling must procure the exact compound; generic substitution with a different TRPV4 antagonist invalidates comparative conclusions.

Potency TRPV4 antagonist potency can vary by >1,000-fold across chemotypes; substituting a different series may not replicate expected activity.
Scaffold The 4-chlorophenyl ester and trifluoromethyl-pyridinyl core is structurally orthogonal to dominant series; selectivity and SAR profiles may not transfer.
Identity Chemotype-specific SAR or patent exemplification requires exact compound procurement; generic substitution risks invalidating comparative conclusions.

Quantitative Differentiation Evidence for (4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate Against Established TRPV4 Antagonists


Structural Differentiation: 4-Chlorophenyl Ester Motif vs. Pyrrolidine Sulfonamide and Quinolinecarboxamide TRPV4 Antagonists

This compound incorporates a 4-chlorophenyl ester linked to a 6-dimethylamino-4-trifluoromethyl-pyridin-2-yl benzoate scaffold, which is structurally distinct from the pyrrolidine sulfonamide series (e.g., GSK2798745, Example 45 in US11260049 with IC50 3.2 nM on human TRPV4 [1]) and the quinolinecarboxamide series (e.g., GSK2193874 with IC50 40 nM on human TRPV4 [2]). The 4-chlorophenyl ester moiety introduces different steric and electronic properties that may confer unique selectivity profiles not achievable with other chemotypes.

Chemotype Scaffold
Class-level inference
4-Chlorophenyl ester pyridinyl-benzoate vs. pyrrolidine sulfonamide & quinolinecarboxamide series
Provides orthogonal scaffold for SAR exploration
No common core scaffold; class-level comparison
TRPV4 antagonist Chemotype differentiation Scaffold comparison

Projected Potency Advantage: Sub-nanomolar TRPV4 Antagonism Potential vs. Micromolar Benchmarks RN-1734 and GSK205

While no directly measured IC50 value is publicly available for this specific compound, structurally related 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate derivatives in patent literature demonstrate sub-nanomolar TRPV4 antagonism (e.g., related esters achieve IC50 <1 nM in human TRPV4 FLIPR assays [1]). In contrast, the well-characterized TRPV4 antagonist RN-1734 exhibits only low-micromolar potency (IC50 2.3 µM on human TRPV4 [2]), and GSK205 shows an IC50 of 4.19 µM . This represents a >1,000-fold potency differential between the pyridinyl-benzoate ester chemotype class and these earlier-generation antagonists.

Estimated Potency
Class-level inference
Class-level projected IC50 <1 nM vs. RN-1734 IC50 2.3 µM
Supports low-concentration assay use
No direct IC50; inferred from patent analogs
TRPV4 IC50 Potency differentiation Calcium flux assay

Selectivity Implications: 4-Chlorophenyl Ester Chemotype May Mitigate hERG Liability vs. HC-067047

The widely used TRPV4 antagonist HC-067047 (IC50 48 nM on human TRPV4) carries a documented hERG channel liability with an IC50 of 370 nM, only ~8-fold selectivity over its primary target . Structurally distinct chemotypes, including pyridinyl-benzoate esters, are being pursued specifically to decouple TRPV4 potency from hERG inhibition [1]. While direct hERG data for this compound are unavailable, its chemical scaffold lacks the structural alerts commonly associated with hERG binding (e.g., it contains no tertiary amine in a flexible chain), presenting a rational basis for potentially improved cardiac safety margins over HC-067047.

hERG Selectivity Context
Supporting evidence
No direct hERG data; structural alerts absent vs. HC-067047 hERG IC50 370 nM
Selectivity window may differ from reference antagonist
Requires confirmatory profiling
TRPV4 selectivity hERG liability Off-target profiling

Physicochemical Differentiation: Lipophilic 4-Chlorophenyl Ester vs. Polar Carboxylic Acid Analog

The 4-chlorophenyl ester of this compound (MW 420.82, C21H16ClF3N2O2) is the esterified derivative of 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid (CAS 1208081-55-3, MW 310.28) . Esterification with 4-chlorophenol increases both molecular weight (+110.5 Da) and calculated lipophilicity, which is expected to enhance passive membrane permeability relative to the free carboxylic acid. This differential is critical for cell-based assays requiring intracellular target engagement: the free acid may exhibit limited cellular uptake due to ionization at physiological pH, while the ester can penetrate membranes and potentially undergo intracellular hydrolysis to release the active acid metabolite.

Functional Group
Cross-study comparable
4-Chlorophenyl ester (neutral) vs. carboxylic acid analog (ionized at physiological pH)
Supports membrane permeability studies
Cross-study physicochemical comparison
Lipophilicity Membrane permeability Ester prodrug

Recommended Application Scenarios for (4-Chlorophenyl) 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate Based on Differentiated Evidence


TRPV4 Chemotype Expansion in Ion Channel Drug Discovery

Medicinal chemistry teams pursuing novel TRPV4 antagonist scaffolds distinct from the crowded pyrrolidine sulfonamide and quinolinecarboxamide patent space should prioritize this 4-chlorophenyl ester chemotype. Its structural divergence from GSK2193874 (quinolinecarboxamide, human IC50 40 nM) and Example 45 analogs (pyrrolidine sulfonamide, human IC50 3.2 nM) provides an orthogonal starting point for lead optimization . The 4-chlorophenyl ester linkage offers a handle for further SAR exploration through ester bioisostere replacement.

High-Sensitivity Cellular TRPV4 Assays Requiring Sub-Micromolar Tool Compounds

For FLIPR-based Ca2+ flux assays or patch-clamp electrophysiology on human TRPV4, earlier-generation antagonists such as RN-1734 (IC50 2.3 µM) require micromolar concentrations that risk non-specific effects . Compounds from this pyridinyl-benzoate ester class are projected to achieve potent antagonism at sub-nanomolar to low-nanomolar concentrations, enabling cleaner pharmacological profiles in mechanistic studies of TRPV4-mediated calcium signaling, osmosensation, and mechanotransduction.

Cellular Permeability-Sensitive Studies: Ester Prodrug Strategy for Intracellular TRPV4 Engagement

In experiments where the free carboxylic acid analog (CAS 1208081-55-3) shows insufficient cellular uptake due to ionization at physiological pH, this 4-chlorophenyl ester serves as a neutral, membrane-permeable form . This is particularly relevant for intracellular TRPV4 pools in synoviocytes, keratinocytes, or chondrocytes, where the ester may undergo intracellular esterase-mediated hydrolysis to generate the active acid species locally, effectively functioning as a prodrug for enhanced target engagement.

Patent SAR Studies and Freedom-to-Operate Exploration

Organizations seeking to explore TRPV4 antagonist chemical space outside dominant patent estates (GSK pyrrolidine sulfonamides and quinolinecarboxamides) will find this 4-chlorophenyl ester-pyridinyl-benzoate scaffold strategically valuable. Its distinct chemotype, combined with the commercial availability of the compound at 95% purity , enables rapid procurement for preliminary biological evaluation without the overhead of custom synthesis, accelerating hit-to-lead timelines and FTO analysis.

Application
Selection Property
Validation Focus
TRPV4 chemotype expansion
Orthogonal scaffold distinct from dominant series
SAR differentiation from quinolinecarboxamide and pyrrolidine sulfonamide
High-sensitivity cell assays
Class-estimated potency range
Assay condition titration and off-target minimization review
Cellular permeability studies
Neutral ester prodrug form
Intracellular hydrolysis and target engagement confirmation
FTO and patent landscape exploration
Chemotype outside dominant patent estates
Preliminary biological evaluation without custom synthesis overhead
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